



Technical Guide: Structural Analysis and Characterization of 4-Amino-1H-imidazole

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Compound of Interest

Compound Name: 4-Amino-1H-imidazol-1-ol

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Disclaimer: Information regarding the specific compound "4-Amino-1H-imidazol-1-ol" is not available in published scientific literature based on the conducted search. This guide will focus on the closely related and well-documented parent compound, 4-Amino-1H-imidazole (also known as 1H-imidazol-5-amine). The methodologies and characterization techniques described herein are standard for small organic molecules and would be applicable to the structural analysis of novel imidazole derivatives.

This technical whitepaper provides a comprehensive overview of the structural analysis and characterization of 4-Amino-1H-imidazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Compound Identity and Physical Properties

4-Amino-1H-imidazole is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its physical and chemical properties are summarized below.

Table 1: Computed Physicochemical Properties of 4-Amino-1H-imidazole

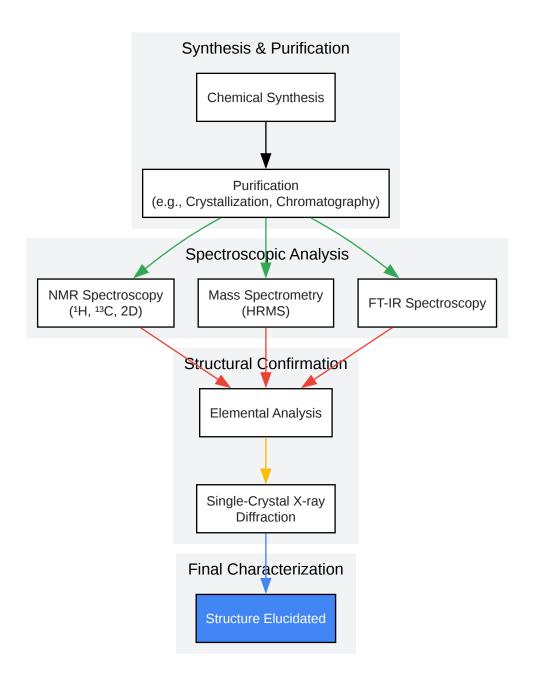


Property	Value	Source
Molecular Formula	C ₃ H ₅ N ₃	PubChem[1]
Molecular Weight	83.09 g/mol	PubChem[1]
IUPAC Name	1H-imidazol-5-amine	PubChem[1]
CAS Number	4919-03-3	PubChem[1]
Physical Description	Solid	PubChem[1]
XLogP3	-0.3	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	83.048347172 Da	PubChem[1]
Topological Polar Surface Area	54.7 Ų	PubChem[1]

Structural Elucidation Workflow

The structural characterization of a novel or synthesized imidazole derivative follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.





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Caption: Workflow for Structural Analysis of Imidazole Derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-Amino-1H-imidazole are not readily available in the provided search results. However, methods for synthesizing related compounds, such as 4-amino-5-imidazolecarboxamide, are documented and can be adapted.



General Synthesis Approach (Hypothetical)

A common route to aminoimidazoles involves the cyclization of appropriate acyclic precursors. For instance, a plausible synthesis could start from α -aminocyanoacetamide or related compounds, followed by cyclization and subsequent functional group manipulations. Another approach could involve the reduction of a corresponding nitroimidazole.

Protocol: Synthesis of 4-amino-5-imidazolecarboxamide (as an example)

A documented industrial production method for a derivative involves a two-step process:

- Intermediate Synthesis: Under an argon atmosphere, diaminomaleonitrile and formamide are reacted in THF with phosphorus oxychloride at a controlled temperature (0-35°C). The reaction progress is monitored by LC until the starting material is consumed.[2]
- Cyclization and Hydrolysis: The resulting intermediate is then treated with sodium hydroxide in water at elevated temperatures (95°C) to yield 4-amino-5-imidazolecarboxamide.[2]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Protocol:
 - Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 - Acquire ¹H NMR spectra to identify proton environments, chemical shifts, coupling constants, and integrations.
 - Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.
 - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to establish connectivity between atoms.

Mass Spectrometry (MS):



- Objective: To determine the molecular weight and elemental composition.
- Protocol:
 - Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol, acetonitrile).
 - Introduce the sample into a high-resolution mass spectrometer (HRMS) using a suitable ionization technique (e.g., ESI, APCI).
 - Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion ([M+H]+).
 - Compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Objective: To identify the functional groups present in the molecule.
- · Protocol:
 - Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
 - Identify characteristic absorption bands corresponding to functional groups such as N-H (amines), C-N, and C=C/C=N bonds of the imidazole ring.

Single-Crystal X-ray Diffraction:

- Objective: To unambiguously determine the three-dimensional molecular structure and crystal packing.
- Protocol:
 - Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.



- Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Collect diffraction data at a controlled temperature (e.g., 100 K).
- Solve the crystal structure using direct methods and refine the structural model against the collected data. This provides precise bond lengths, bond angles, and intermolecular interactions.

Spectroscopic and Structural Data (Illustrative)

While specific experimental data for 4-Amino-1H-imidazole is not available in the search results, the following table presents the type of data that would be generated during characterization.

Table 2: Expected Spectroscopic and Structural Data for 4-Amino-1H-imidazole

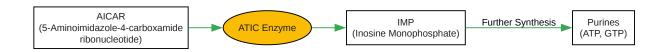
Technique	Expected Observations	
¹ H NMR	Signals corresponding to the two imidazole ring protons (CH) and the amine protons (NH ₂). Chemical shifts would be influenced by the solvent and pH.	
¹³ C NMR	Three distinct signals for the three carbon atoms in the imidazole ring.	
FT-IR (cm ⁻¹)	Absorption bands for N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (imidazole ring).	
HRMS (m/z)	A molecular ion peak corresponding to the calculated exact mass of its protonated form ([C ₃ H ₅ N ₃ +H] ⁺).	
Would provide precise bond lengths and for the imidazole ring and the C-NH2 bor well as details on hydrogen bonding net the crystal lattice.		



Biological Context and Signaling

Aminoimidazoles are precursors in the de novo biosynthesis of purines. The related compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in this pathway. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase) catalyzes the final two steps of purine synthesis, converting AICAR into inosine monophosphate (IMP).[3] Deficiencies in this pathway can be associated with various metabolic and developmental disorders.

The diagram below illustrates the logical relationship of AICAR within the purine biosynthesis pathway.



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Caption: Role of AICAR in the Purine Biosynthesis Pathway.

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References

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